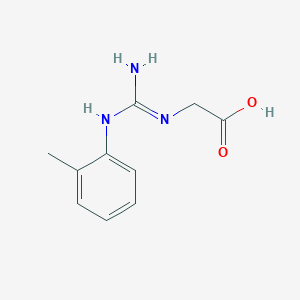
Glycine, N-(imino((2-methylphenyl)amino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(imino((2-methylphenyl)amino)methyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is of interest due to its unique structure, which includes an imino group and a 2-methylphenyl group, making it a valuable subject for research in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(imino((2-methylphenyl)amino)methyl)- typically involves the formation of a Schiff base followed by reductive amination. The process begins with the reaction of glycine with an aldehyde or ketone to form the Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(imino((2-methylphenyl)amino)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Glycine, N-(imino((2-methylphenyl)amino)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor to bioactive compounds.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of Glycine, N-(imino((2-methylphenyl)amino)methyl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Glycine Schiff Bases: These compounds share a similar structure but differ in the substituents attached to the imino group.
N-Substituted Amino Acids: These compounds have different substituents on the amino group, leading to variations in their chemical and biological properties.
Uniqueness
Glycine, N-(imino((2-methylphenyl)amino)methyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
114636-22-5 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[[amino-(2-methylanilino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C10H13N3O2/c1-7-4-2-3-5-8(7)13-10(11)12-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)(H3,11,12,13) |
InChI Key |
WZMLTYGPEYWECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)
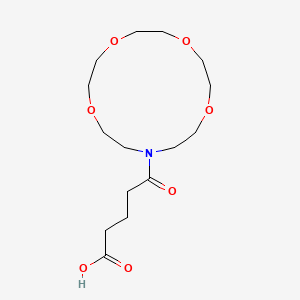
![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
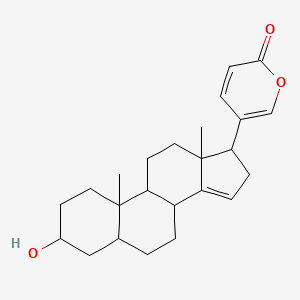
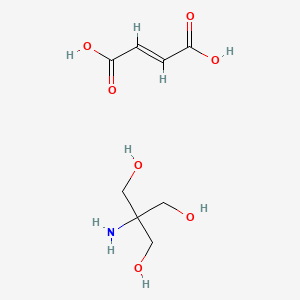
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
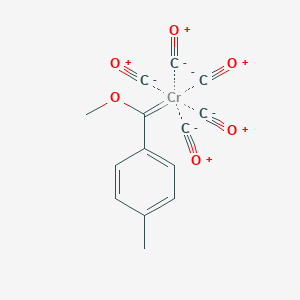

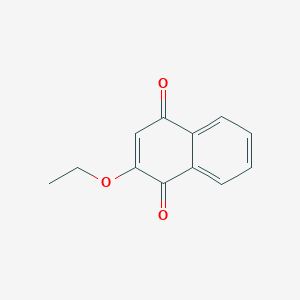
![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)

![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
